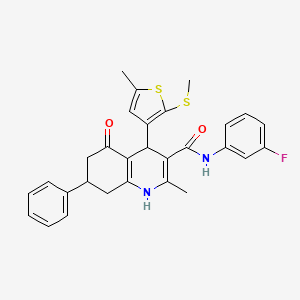![molecular formula C26H24N2O7S B11634614 ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634614.png)
ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-ベンゾイル-2-(3,4-ジメトキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[3-ベンゾイル-2-(3,4-ジメトキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルの合成は、通常、多段階の有機反応を伴います。プロセスは、コアのピロール構造の調製から始まり、続いてベンゾイル基とジメトキシフェニル基の導入が行われます。最後の段階では、チアゾール環の形成と、エチルカルボン酸基を導入するためのエステル化が行われます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されます。
工業生産方法
この化合物の工業生産には、ラボ規模の合成方法のスケールアップが必要になります。これには、大規模反応の反応条件の最適化、高純度の出発物質の入手可能性の確保、および効率的な精製技術の実施が含まれます。生産効率と一貫性を高めるために、連続フロー反応器や自動合成プラットフォームが使用される場合があります。
化学反応の分析
反応の種類
2-[3-ベンゾイル-2-(3,4-ジメトキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンを形成できます。
還元: カルボニル基はアルコールに還元できます。
置換: 芳香族環は求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 求電子置換反応では、通常、臭素や硝酸などの試薬が酸性条件下で使用されます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールの生成。
置換: 芳香族環へのハロゲンまたはニトロ基の導入。
科学研究への応用
2-[3-ベンゾイル-2-(3,4-ジメトキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 創薬における治療薬としての可能性について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-[3-ベンゾイル-2-(3,4-ジメトキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素または受容体に結合し、それらの活性を調節して、下流のシグナル伝達経路をトリガーする可能性があります。正確な分子標的と経路は、特定の用途と生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
2-[3-ベンゾイル-2-(3,4-ジメトキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチル:
3,4-ビス(2-メトキシエトキシ)安息香酸エチル: エチルエステル基を持つ点は似ていますが、全体的な構造と官能基が異なります。
3,4-ジメトキシベンゼンアセトニトリル: ジメトキシフェニル基を共有していますが、ピロール環とチアゾール環がありません。
独自性
2-[3-ベンゾイル-2-(3,4-ジメトキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸エチルは、複数の官能基を組み合わせた複雑な構造により、科学研究や産業におけるさまざまな用途に適した汎用性の高い化合物です。
類似化合物との比較
Similar Compounds
Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate:
Ethyl 3,4-bis(2-methoxyethoxy)benzoate: Similar in having an ethyl ester group but differs in the overall structure and functional groups.
Benzeneacetonitrile, 3,4-dimethoxy-: Shares the dimethoxyphenyl group but lacks the pyrrole and thiazole rings.
Uniqueness
This compound is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in scientific research and industry.
特性
分子式 |
C26H24N2O7S |
|---|---|
分子量 |
508.5 g/mol |
IUPAC名 |
ethyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H24N2O7S/c1-5-35-25(32)23-14(2)27-26(36-23)28-20(16-11-12-17(33-3)18(13-16)34-4)19(22(30)24(28)31)21(29)15-9-7-6-8-10-15/h6-13,20,29H,5H2,1-4H3/b21-19+ |
InChIキー |
XPJNNJMRQLKXRW-XUTLUUPISA-N |
異性体SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C |
正規SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11634535.png)
![2-cyclopropyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11634546.png)

![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11634566.png)
![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634570.png)
![4-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11634572.png)
![{(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11634574.png)
![(5Z)-3-(2-fluorophenyl)-6-hydroxy-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11634583.png)
![1,3-Dimethyl-5-({1-[2-(4-methylpiperidin-1-YL)-2-oxoethyl]indol-3-YL}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11634591.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylpyridine-3-carboxamide](/img/structure/B11634598.png)
![1,3-Dimethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11634604.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11634605.png)

![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634615.png)
